(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Overview
Description
The compound “(S)-(3-bromo-4-fluorophenyl)(cyclopropyl)methanol” is similar in structure . It has a molecular formula of C10H10BrFO and a molecular weight of 245.09 .
Molecular Structure Analysis
The molecular structure of the related compound “(S)-(3-bromo-4-fluorophenyl)(cyclopropyl)methanol” consists of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol group .Physical And Chemical Properties Analysis
The related compound “(1R)-1-(3-Bromo-4-fluorophenyl)ethanamine” has a molecular formula of C8H9BrFN, an average mass of 218.066 Da, and a monoisotopic mass of 216.990234 Da . Its physical properties include a density of 1.5±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Synthesis and Characterization
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride is a compound of interest in various chemical synthesis and characterization studies. Its applications in scientific research primarily involve its use as an intermediate or precursor in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of morpholine derivatives, which are important in the development of pharmaceuticals and agrochemicals due to their potential biological activities. Such compounds have been synthesized through reactions involving aminnation and cyclization processes, demonstrating the versatility of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride in organic synthesis (Tan Bin, 2010).
Antimicrobial and Antifungal Activities
The structural modification and characterization of molecules derived from (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride have also led to the investigation of their antimicrobial and antifungal activities. By synthesizing derivatives such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and testing them against various bacterial and fungal strains, researchers have discovered compounds with activities comparable to or slightly better than those of standard antimicrobial and antifungal agents. These findings highlight the potential of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride derivatives in the development of new therapeutic agents (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).
properties
IUPAC Name |
(1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQHDRARULRNJ-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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